4-(Methylthio)-2-nitrotoluene
Description
4-(Methylthio)-2-nitrotoluene (C₈H₉NO₂S, MW 183.22) is a nitroaromatic compound featuring a methylthio (-SMe) group at the 4-position and a nitro (-NO₂) group at the 2-position of the toluene ring. This structural configuration confers unique chemical properties, making it a valuable intermediate in pharmaceutical synthesis. For instance, it serves as a precursor in the production of Elafibranor, a therapeutic agent targeting metabolic diseases . The methylthio group enhances lipophilicity and may influence binding interactions in biological systems, while the nitro group contributes to reactivity in reduction or substitution reactions.
Properties
IUPAC Name |
1-methyl-4-methylsulfanyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEHTLXLEUKOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-nitrotoluene typically involves the nitration of 4-(Methylthio)toluene. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites, can also enhance the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-2-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder (Fe) with hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds depending on the nucleophile used
Scientific Research Applications
4-(Methylthio)-2-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-2-nitrotoluene and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as apoptosis or inhibition of enzyme activity. The methylthio group can also modulate the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
2-Nitrotoluene (C₇H₇NO₂, MW 137.14)
4-Methylsulfonyl-2-nitrotoluene (C₈H₇NO₃S, MW 215.23)
4-Methyl-2-nitroaniline (C₇H₈N₂O₂, MW 152.15)
- Structure: Amino (-NH₂) group at the 4-position.
- Properties: Melting point (115–116°C) reflects strong intermolecular hydrogen bonding due to the amino group. Used as a precursor in azo dye production .
Positional Isomers and Dinitrotoluenes
2,6-Dinitrotoluene (C₇H₆N₂O₄, MW 182.13)
- Structure : Nitro groups at 2- and 6-positions.
- Used in explosives manufacturing .
- Physical Properties: Melting point 60–61°C, lower than monosubstituted nitrotoluenes due to reduced symmetry .
4-Benzyloxy-2-nitrotoluene (C₁₄H₁₃NO₃, MW 243.26)
- Structure : Benzyloxy (-OCH₂C₆H₅) group at the 4-position.
- Applications : Intermediate in organic synthesis, leveraging the steric bulk of the benzyloxy group for selective reactions .
Physical and Chemical Properties Comparison
Table 1. Key Properties of this compound and Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
